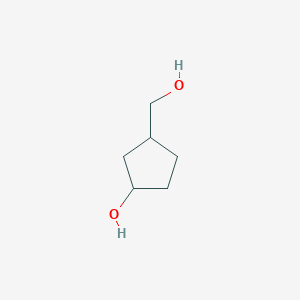

3-(Hydroxymethyl)cyclopentan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554397 | |

| Record name | 3-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159766-11-7 | |

| Record name | 3-(Hydroxymethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)cyclopentan-1-ol is a diol featuring a cyclopentane ring substituted with a hydroxyl group and a hydroxymethyl group. Its stereochemistry and the presence of two hydroxyl moieties make it a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties of this compound, details general experimental protocols for their determination, and illustrates its utility as a key intermediate in the synthesis of carbocyclic nucleosides.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that some of the data, particularly the boiling and melting points, are predicted values derived from computational models due to a lack of extensive experimental validation in publicly available literature. The compound's appearance as an oil at room temperature suggests a melting point below ambient conditions.

Data Presentation: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 1007125-14-5 | For (1S,3S) stereoisomer[1] |

| Appearance | Oil | [1] |

| Boiling Point | 246.5 ± 8.0 °C (Predicted) | [1] |

| Melting Point | Not available | Expected to be below room temperature |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| pKa | 15.05 ± 0.10 (Predicted) | [1] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standard laboratory procedures. Below are detailed methodologies for the key experiments that would be employed to ascertain these values experimentally.

Boiling Point Determination (Micro Method)

Given the likely high boiling point and the potential for limited sample availability in a research setting, a micro-boiling point determination method is appropriate.

Apparatus:

-

Thiele tube or a similar heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the rubber band or attachment is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

The density of liquid this compound can be determined using a pycnometer or by the straightforward mass/volume method.

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask (for a less precise measurement)

-

Pycnometer (for a more precise measurement)

-

Temperature-controlled water bath

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

-

For higher accuracy, this measurement should be performed at a controlled temperature, as density is temperature-dependent.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental property.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

Procedure:

-

Approximately 0.1 g of this compound is placed into a series of clean, dry test tubes.

-

To each test tube, 1 mL of a different solvent is added.

-

The test tubes are agitated using a vortex mixer or stirred vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is then observed to determine if the compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.

-

Observations are recorded for each solvent.

Application in Synthesis: A Workflow for Carbocyclic Nucleosides

This compound is a crucial chiral precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring. These modified nucleosides are of significant interest in the development of antiviral and anticancer agents due to their increased metabolic stability.

A common strategy for the synthesis of carbocyclic nucleosides involves the coupling of the protected cyclopentane moiety with a nucleobase, often via a Mitsunobu reaction. This reaction allows for the formation of a carbon-nitrogen bond with inversion of stereochemistry at the reacting center.

Below is a DOT script and the corresponding diagram illustrating a generalized workflow for the synthesis of a carbocyclic nucleoside from this compound.

Caption: Synthetic workflow for a carbocyclic nucleoside.

The Mitsunobu reaction is a key step in this pathway. The mechanism involves the activation of the hydroxyl group of the protected cyclopentanol by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates a nucleophilic substitution by the nucleobase, proceeding with an inversion of configuration at the stereocenter.

Caption: Simplified Mitsunobu reaction mechanism.

Conclusion

This compound is a valuable chemical entity with physical properties that make it a versatile intermediate in organic synthesis. While much of the quantitative data is based on predictive models, established experimental protocols can be readily applied to determine these properties with high accuracy. Its role as a chiral building block, particularly in the synthesis of carbocyclic nucleosides, highlights its importance in the field of medicinal chemistry and drug development. The synthetic workflow presented illustrates a common and effective strategy for leveraging the unique structure of this compound to create complex and biologically relevant molecules. Further experimental investigation into its physical properties will undoubtedly be beneficial for its broader application in research and development.

References

Chemical structure and stereoisomers of 3-(Hydroxymethyl)cyclopentan-1-OL

An In-Depth Technical Guide to 3-(Hydroxymethyl)cyclopentan-1-ol: Structure, Stereoisomers, and Applications

Abstract

This compound is a versatile bifunctional organic compound characterized by a cyclopentane scaffold bearing both a primary and a secondary hydroxyl group. Its structural framework, containing two stereocenters, makes it a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and key experimental protocols related to this compound. It further explores its significant applications, particularly as a precursor in the synthesis of carbocyclic nucleosides for drug development, making it a molecule of high interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Stereoisomerism

This compound possesses a five-membered carbocyclic ring with a hydroxyl (-OH) group at the C1 position and a hydroxymethyl (-CH2OH) group at the C3 position. The presence of two chiral centers at C1 and C3 gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other.

The relative orientation of the two substituents defines the diastereomers:

-

cis Isomers : The hydroxyl and hydroxymethyl groups are on the same face of the cyclopentane ring. This pair of enantiomers corresponds to the (1R, 3S) and (1S, 3R) configurations.

-

trans Isomers : The hydroxyl and hydroxymethyl groups are on opposite faces of the ring. This pair of enantiomers corresponds to the (1R, 3R) and (1S, 3S) configurations.

The stereochemical integrity of these isomers is critical, as their biological activity and utility as chiral intermediates are intrinsically linked to their precise three-dimensional structure.[1] The cyclopentane core's conformational flexibility and the capacity to host multiple stereocenters make it a valuable scaffold in drug design.[1]

Physicochemical Properties

The dual hydroxyl functionality of this compound allows for diverse chemical modifications, such as esterification, etherification, and oxidation, making it a versatile synthetic intermediate.[2] Quantitative physicochemical data for this compound are primarily based on predictive models.

| Property | Predicted Value | Reference |

| Molecular Formula | C6H12O2 | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Boiling Point | 246.5 ± 8.0 °C | [3] |

| Density | 1.113 ± 0.06 g/cm³ | [3] |

| pKa | 15.05 ± 0.10 | [3] |

| Storage Temperature | 2-8°C | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

Synthesis via Reduction of a Ketone Precursor

A prevalent and effective method for synthesizing this compound involves the stereoselective reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone.[1] The choice of reducing agent can influence the diastereoselectivity of the product.

Objective: To synthesize this compound from 3-(hydroxymethyl)cyclopentanone.

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)[1]

-

Methanol (or appropriate solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Extraction: Remove the methanol using a rotary evaporator. Add diethyl ether to the remaining aqueous residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, a mixture of cis and trans this compound.

-

Purification: The crude product can be purified by silica gel column chromatography to separate the diastereomers.

Separation of Stereoisomers

Achieving high levels of stereocontrol is crucial for the compound's application as a chiral intermediate.[1] Separation typically involves a two-stage process: diastereomer separation followed by enantiomer resolution.

1. Diastereomer Separation (cis/trans): The cis and trans diastereomers have different physical properties (e.g., polarity, boiling point) and can be separated using standard chromatographic techniques like silica gel column chromatography. An appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) is used to elute the two diastereomers at different retention times.

2. Enantiomeric Resolution: Enantiomers possess identical physical properties in an achiral environment and require a chiral environment for separation.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for resolving enantiomers. The separated diastereomeric mixture is passed through an HPLC column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose.[5][6] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation.

-

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be separated.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex organic molecules, particularly carbocyclic nucleosides.[1]

Carbocyclic Nucleosides: These are nucleoside analogs where the furanose (ribose or deoxyribose) ring is replaced by a cyclopentane or cyclopentene ring. This structural modification often imparts greater metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets. Consequently, many carbocyclic nucleosides exhibit potent antiviral (e.g., anti-HIV, anti-HBV) and anticancer activities.[1]

The cyclopentane ring is considered a "privileged scaffold" in medicinal chemistry, as it is a structural motif frequently found in biologically active compounds.[1] The enantiomerically pure forms of this compound serve as key precursors for constructing this crucial carbocyclic core with the desired stereochemistry.

Conclusion

This compound is a foundational molecule in stereoselective synthesis. Its four distinct stereoisomers provide a rich platform for the development of chiral drugs and other complex molecular architectures. A thorough understanding of its synthesis, separation, and chemical properties is essential for researchers aiming to leverage this versatile building block. Its established role in the synthesis of carbocyclic nucleosides underscores its importance and continued relevance in the fields of medicinal chemistry and drug discovery.

References

- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]

- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]

- 3. 3-(Hydroxymethyl)cyclopental | 1007125-14-5 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Chiral methods [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-(Hydroxymethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)cyclopentan-1-ol is a versatile chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues with potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents. The information is presented to support researchers and drug development professionals in the effective utilization of this compound.

Chemical Properties and Identification

This compound is a diol featuring a cyclopentane ring. The presence of two hydroxyl groups and chiral centers makes it a valuable synthon for introducing stereochemistry into target molecules.

Table 1: Chemical Identification and Properties of (1S,3S)-3-(Hydroxymethyl)cyclopentan-1-ol

| Property | Value |

| CAS Number | 1007125-14-5[1] |

| Other CAS Numbers | 159766-11-7 (unspecified stereochemistry) |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [1] |

| Appearance | Oil |

| Boiling Point (Predicted) | 246.5 ± 8.0 °C at 760 mmHg |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Synthesis of this compound

The synthesis of this compound, particularly its stereoisomers, is a critical step in the development of carbocyclic nucleosides. A common and effective method involves the stereoselective reduction of the ketone precursor, 3-(hydroxymethyl)cyclopentanone. A chemoenzymatic approach has also been developed for the synthesis of the (1R,3R) stereoisomer, highlighting the importance of biocatalysis in producing enantiomerically pure intermediates.

Experimental Protocol: Chemoenzymatic Synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentan-1-ol

This protocol is based on a chemoenzymatic approach for the synthesis of the (1R,3R) stereoisomer, a key intermediate for the antiviral agent carbocyclic-ddA. The process involves an initial enzymatic reduction followed by chemical reduction steps.

Step 1: Enzymatic Reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone

This step utilizes an enoate reductase to produce (3R)-3-(hydroxymethyl)cyclopentanone.

-

Materials:

-

(S)-4-(hydroxymethyl)cyclopent-2-enone (5 mM)

-

Flavin mononucleotide (FMN) (0.05 mM)

-

Nicotinamide adenine dinucleotide (NADH) (0.2 mM)

-

CrS enoate reductase from Thermus scotoductus SA-01 (10 µM)

-

Formate dehydrogenase from Candida boidinii (40 µM)

-

Sodium formate (40 mM)

-

Phosphate buffer (pH 7.0)

-

-

Procedure:

-

Combine the reagents in the phosphate buffer.

-

Maintain the reaction at 35°C with gentle agitation.

-

Monitor the reaction progress by a suitable method (e.g., HPLC or TLC). Complete conversion is typically achieved within 45 minutes[2].

-

Step 2: Chemical Reduction of (3R)-3-(hydroxymethyl)cyclopentanone

The resulting (3R)-3-(hydroxymethyl)cyclopentanone is then converted to (1R,3R)-3-hydroxycyclopentanemethanol through a three-step chemical process[2]. A plausible and widely used method for the reduction of the ketone to the diol is via sodium borohydride reduction.

-

Materials:

-

(3R)-3-(hydroxymethyl)cyclopentanone

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (or Diethyl ether)

-

Water

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

-

Procedure:

-

Dissolve the crude (3R)-3-(hydroxymethyl)cyclopentanone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents relative to the ketone).

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the cis and trans diastereomers.

-

Table 2: Reagents for the Reduction of 3-(Hydroxymethyl)cyclopentanone

| Reagent | Function |

| Sodium Borohydride (NaBH₄) | Reducing agent (hydride donor) |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger reducing agent |

| Chiral Catalysts/Auxiliaries | To achieve stereocontrol |

Application in Drug Development: Carbocyclic Nucleosides

This compound is a crucial chiral precursor for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group[3]. These modified nucleosides often exhibit significant antiviral and anticancer activities[4].

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from this compound typically involves several key steps:

-

Protection of Hydroxyl Groups: The two hydroxyl groups of the diol are often differentially protected to allow for selective functionalization.

-

Introduction of a Leaving Group: One of the protected hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate).

-

Nucleophilic Substitution: The nucleobase (e.g., adenine, guanine, cytosine, thymine, or their analogues) is introduced via nucleophilic substitution, displacing the leaving group.

-

Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside.

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Mechanism of Action of Antiviral Carbocyclic Nucleosides

Carbocyclic nucleoside analogues exert their antiviral effect primarily by targeting viral polymerases. The general mechanism involves a multi-step activation process within the host cell.

-

Cellular Uptake: The carbocyclic nucleoside is transported into the host cell.

-

Phosphorylation: Cellular kinases phosphorylate the nucleoside analogue sequentially to its monophosphate, diphosphate, and finally to the active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analogue, mimicking a natural deoxynucleotide triphosphate (dNTP), is incorporated into the growing viral DNA or RNA chain by the viral polymerase.

-

Chain Termination: Due to the modification in the cyclopentane ring (lacking the 3'-hydroxyl group of natural sugars), the incorporation of the carbocyclic nucleoside triphosphate leads to the termination of the elongating nucleic acid chain. This prevents the successful replication of the viral genome.

Caption: Mechanism of action of antiviral carbocyclic nucleosides.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts for protons on the cyclopentane ring are expected in the range of 1.2-2.2 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear around 3.5-3.8 ppm, and the proton on the carbon bearing the secondary alcohol (-CHOH) would be in the region of 3.9-4.2 ppm. The hydroxyl protons would show broad signals, the position of which is dependent on the solvent and concentration. |

| ¹³C NMR | The carbon atoms of the cyclopentane ring are expected to resonate between 20-50 ppm. The carbon of the hydroxymethyl group would be around 60-65 ppm, and the carbon with the secondary hydroxyl group would be in the 70-75 ppm range. |

| IR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. C-O stretching bands would appear in the 1000-1200 cm⁻¹ region. |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z 116 would be expected. Fragmentation would likely involve the loss of water (m/z 98), a hydroxymethyl group (m/z 85), and other fragments resulting from the cleavage of the cyclopentane ring. |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its stereoisomers serve as critical starting materials for the synthesis of carbocyclic nucleosides that have demonstrated significant potential as antiviral and anticancer agents. The synthetic routes, particularly chemoenzymatic methods, offer efficient pathways to enantiomerically pure forms of this compound. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for the continued development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working in this important area of drug discovery.

References

Spectroscopic Analysis of 3-(Hydroxymethyl)cyclopentan-1-ol: A Technical Guide

Abstract

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the spectroscopic characterization of 3-(Hydroxymethyl)cyclopentan-1-ol. Due to the limited availability of public spectroscopic data for this specific compound, this document provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to guide the user in acquiring high-quality data. Additionally, a general workflow for the spectroscopic analysis of a chemical compound is presented visually. While specific data for this compound is not available, representative data for the closely related analogue, 3-(Hydroxymethyl)cyclohexan-1-ol, is included for illustrative purposes.

Introduction

This compound is a diol containing a five-membered carbocyclic ring. Its structural features, including the presence of both a primary and a secondary alcohol, make it a potentially valuable building block in organic synthesis, particularly in the design and synthesis of novel pharmaceutical compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring purity and confirming structural integrity. This guide outlines the standard methodologies for obtaining the essential spectroscopic data (NMR, IR, and MS) required for these purposes.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR, FT-IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for polar compounds include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). For less polar compounds, Chloroform-d (CDCl₃) is often used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.

-

Internal Standard: If quantitative analysis or a precise chemical shift reference is required, a small amount of an internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.

2.1.2. Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A typical experiment involves a set number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

2.3.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Further Dilution: Take an aliquot of this stock solution and dilute it further to a final concentration in the range of 1-10 µg/mL.

-

Filtration: Ensure the final solution is free of any particulate matter by filtering it through a syringe filter if necessary.

-

Vial Transfer: Transfer the filtered solution to an appropriate vial for the mass spectrometer's autosampler.

2.3.2. Data Acquisition

-

Ionization Method: Choose a suitable ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Collection: Acquire the mass spectrum, typically in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Spectroscopic Data of an Analogue: 3-(Hydroxymethyl)cyclohexan-1-ol

Table 1: FT-IR Data for 3-(Hydroxymethyl)cyclohexan-1-ol

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretching (alcohol) |

| ~2920, 2850 | C-H stretching (aliphatic) |

| ~1450 | C-H bending (CH₂) |

| ~1050 | C-O stretching (alcohol) |

Note: This data is for 3-(Hydroxymethyl)cyclohexan-1-ol and is intended for comparative purposes only.

Data Interpretation (General Principles)

-

¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. The integration of the signals gives the relative ratio of the number of protons. The splitting pattern (multiplicity) provides information about the number of neighboring protons.

-

¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shift indicates the type of carbon (e.g., sp³, sp², sp).

-

IR: The presence of a broad absorption around 3300 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional groups. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the cyclopentane ring and the methylene group. A strong absorption in the 1000-1200 cm⁻¹ region would be expected for the C-O stretching vibrations.

-

MS: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For this compound (C₆H₁₂O₂), the expected molecular weight is 116.16 g/mol .

Conclusion

While specific experimental spectroscopic data for this compound remains to be published in publicly accessible databases, this guide provides the necessary foundational knowledge for researchers to acquire and interpret such data. The detailed protocols for NMR, FT-IR, and MS are robust and widely applicable for the characterization of small organic molecules. The provided workflow and general data interpretation principles will aid in the systematic structural elucidation of this and related compounds, which are of interest in the field of drug discovery and development.

The Solubility Profile of 3-(Hydroxymethyl)cyclopentan-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Hydroxymethyl)cyclopentan-1-ol, a key chiral building block in the synthesis of carbocyclic nucleosides with potential antiviral and anticancer activities.[1] Due to the absence of publicly available quantitative solubility data, this document presents an estimated solubility profile based on the compound's structural features and qualitative solubility information. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and professionals in drug development and formulation who require a thorough understanding of the physicochemical properties of this important synthetic intermediate.

Introduction

This compound is a diol featuring a cyclopentane ring, which provides a rigid scaffold, and two hydroxyl groups that impart polarity and hydrogen bonding capabilities.[2] This bifunctional nature makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals such as carbocyclic nucleosides.[1][2] The solubility of this compound in various solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of potential drug candidates. Understanding its solubility profile is therefore essential for optimizing synthetic routes and developing effective delivery systems.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound at ambient temperature (approximately 20-25 °C). These values are predictive and should be confirmed experimentally.

| Solvent Category | Solvent | Estimated Solubility ( g/100 mL) | Rationale |

| Polar Protic | Water | > 10 | The two hydroxyl groups can readily form hydrogen bonds with water molecules, leading to high miscibility. |

| Methanol | > 25 | As a small polar protic solvent, methanol is an excellent solvent for diols due to hydrogen bonding and favorable dipole-dipole interactions. | |

| Ethanol | > 25 | Similar to methanol, ethanol is expected to be a very good solvent for this compound. | |

| Isopropanol | > 15 | Solubility is expected to be slightly lower than in methanol or ethanol due to the increased nonpolar character of the solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 25 | A highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor, making it an excellent solvent for polar compounds.[3] |

| Acetone | > 15 | A polar aprotic solvent that can effectively solvate the diol.[3] | |

| Acetonitrile | 5 - 15 | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, which may result in slightly lower solubility. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | 5 - 15 | The polarity of DCM allows for some interaction with the hydroxyl groups, and it is a good solvent for many organic compounds.[3] |

| Chloroform | 5 - 15 | Similar to DCM, chloroform's polarity allows for the dissolution of moderately polar compounds.[3] | |

| Ethyl Acetate | 1 - 5 | As a moderately polar solvent, it is expected to have some solvating power for the diol.[3] | |

| Toluene | < 1 | The nonpolar nature of toluene makes it a poor solvent for a polar diol. | |

| Hexane | < 0.1 | As a nonpolar aliphatic hydrocarbon, hexane is not expected to dissolve a polar compound like this compound to any significant extent. |

Experimental Protocol for Solubility Determination

The following section details a robust experimental protocol for the quantitative determination of the solubility of this compound using the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

References

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclopentan-1-ol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)cyclopentan-1-ol, a chiral diol, has emerged as a critical building block in synthetic organic chemistry, most notably for its role in the preparation of carbocyclic nucleoside analogues with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound. It includes detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic data, and an exploration of its primary application in the development of antiviral and anticancer agents through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.

Discovery and History

The history of this compound is intrinsically linked to the development of carbocyclic nucleosides, a class of compounds where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides. This structural modification imparts greater stability against enzymatic degradation.[1]

The quest for potent antiviral and anticancer agents spurred research into nucleoside analogues beginning in the mid-20th century. The first synthesis of a carbocyclic analogue of adenosine was reported in 1966. This pioneering work laid the foundation for the development of a wide array of carbocyclic nucleosides, many of which have become clinically important drugs.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and utility as a chiral precursor became prominent with the rise of asymmetric synthesis techniques. The ability to stereoselectively synthesize different isomers of this diol was a crucial step in accessing enantiomerically pure carbocyclic nucleosides, which is often essential for their biological activity. Its importance grew as researchers sought versatile chiral synthons for the construction of complex cyclopentane-containing molecules.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| CAS Number | 1007125-14-5 (for 1S,3S) | [2] |

| Appearance | Oil | [3] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| pKa | 15.05 ± 0.10 (Predicted) | [3] |

Spectroscopic Data:

While specific spectra are dependent on the isomer and experimental conditions, general characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the cyclopentane ring protons, a signal for the hydroxymethyl protons, and signals for the two hydroxyl protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum would typically display six distinct signals corresponding to the six carbon atoms of the molecule.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching and bending vibrations, as well as C-O stretching, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, with fragmentation patterns corresponding to the loss of water and other small fragments.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common being the reduction of 3-(hydroxymethyl)cyclopentan-1-one. More recent and sustainable methods have also been explored, utilizing biomass-derived starting materials.

Synthesis via Reduction of 3-(Hydroxymethyl)cyclopentan-1-one

This is a widely used and effective method for the preparation of this compound. The choice of reducing agent can influence the stereoselectivity of the reaction.

Experimental Protocol: Reduction with Sodium Borohydride

-

Materials:

-

3-(Hydroxymethyl)cyclopentan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (or Diethyl ether)

-

Water

-

3 M Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

Dissolve 3-(hydroxymethyl)cyclopentan-1-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice-water bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be done portion-wise to control the exothermic reaction and gas evolution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified time (e.g., 20 minutes) to ensure the reaction goes to completion.[4]

-

Quench the reaction by carefully adding water.

-

Add 3 M sodium hydroxide solution to decompose the borate salts.[4]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

The crude this compound can be purified by column chromatography on silica gel.

-

Sustainable Synthesis from Biomass

A more environmentally friendly approach involves the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass. This process typically involves hydrogenation of the aldehyde group in HMF to form 2,5-bis(hydroxymethyl)furan (BHMF), followed by an acid-promoted Piancatelli rearrangement and subsequent hydrogenation steps.[3]

Applications in Drug Development: Carbocyclic Nucleosides and SAH Hydrolase Inhibition

The primary application of this compound is as a chiral building block for the synthesis of carbocyclic nucleosides. These nucleoside analogues have shown significant potential as antiviral and anticancer agents.

A key molecular target for many of these carbocyclic nucleosides is S-adenosyl-L-homocysteine (SAH) hydrolase.[5][6] This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH to adenosine and homocysteine. SAH is a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits essential methylation processes required for viral replication and cancer cell proliferation.[5]

Conclusion

This compound is a versatile and valuable chiral building block with a significant history in the development of therapeutic agents. Its stereoselective synthesis has been a key enabling technology for the creation of carbocyclic nucleosides that target fundamental cellular processes, such as methylation, offering promising avenues for the treatment of viral diseases and cancer. Future research in this area will likely focus on developing more efficient and sustainable synthetic routes to this important intermediate and exploring its application in the synthesis of novel bioactive molecules.

References

- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]

- 3. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Carbocyclic Pyrimidine Nucleosides as Inhibitors of S-Adenosylhomocysteine Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of carbocyclic nucleosides and their SAH hydrolase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentane Diols: A Comprehensive Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Cyclopentane diols are a class of cyclic alcohols that have garnered significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable scaffold for the synthesis of diverse and stereochemically complex molecules. This technical guide provides an in-depth review of the literature on cyclopentane diols, focusing on their synthesis, biological activity, and potential as therapeutic agents.

Synthesis of Cyclopentane Diols

The synthesis of cyclopentane diols can be achieved through a variety of methods, often with a focus on controlling the stereochemistry of the hydroxyl groups. Key approaches include the dihydroxylation of cyclopentene, the reduction of cyclic ketones, and the use of chiral starting materials.

Stereoselective Synthesis

The precise spatial arrangement of the hydroxyl groups is crucial for the biological activity of cyclopentane diols. Stereoselective synthesis aims to produce specific stereoisomers (e.g., cis or trans, and specific enantiomers).

One common strategy for stereoselective synthesis involves the enzymatic reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones. This method can produce trans,cis-cyclopentane-1,3-diols with high diastereomeric excess (>99% dr). The stereoselectivity can be influenced by factors such as the choice of enzyme and the presence of protecting groups on the starting material. For instance, acetylation of the hydroxyl group in 2-benzyl-2-methyl-3-oxocyclopentyl acetate can significantly alter the stereochemical outcome of the reduction, allowing for the selective synthesis of trans,cis-, trans,trans-, and cis,cis-2-benzyl-2-methyl-cyclopentane-1,3-diols.

Another approach involves a rhodium-catalyzed domino reaction of vinyldiazoacetates with enantiopure allyl alcohols. This method can generate cyclopentanes with four contiguous stereocenters in high yield and with excellent diastereo- and enantioselectivity (99% ee, >97:3 dr). The resulting cyclopentane carboxylates can then be reduced to the corresponding 1,2-diols.

The following table summarizes quantitative data from selected stereoselective syntheses of cyclopentane diols and their precursors.

| Starting Material | Reaction Type | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 2,2-disubstituted 3-hydroxycyclopentane-1-ones | Enzymatic reduction | 2,2-disubstituted trans,cis-cyclopentane-1,3-diols | - | >99% | - | [1] |

| Vinyldiazoacetates and (E)-1,3-disubstituted 2-butenols | Rhodium-catalyzed domino reaction | Cyclopentane carboxylates | 85-89 | >30:1 | 99% | [2] |

Experimental Protocols

General Procedure for Enzymatic Reduction of 2,2-disubstituted 3-hydroxycyclopentane-1-ones:

-

A solution of the 2,2-disubstituted 3-hydroxycyclopentane-1-one substrate in a suitable buffer (e.g., phosphate buffer) is prepared.

-

The selected enzyme (e.g., a ketoreductase) and a cofactor (e.g., NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration) are added to the solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

The reaction progress is monitored by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired cyclopentane-1,3-diol.

Biological Activity and Therapeutic Potential

Cyclopentane diols and their derivatives have shown promise in a range of therapeutic areas, particularly in oncology. While direct studies on the signaling pathways modulated by simple cyclopentane diols are limited, research on structurally related cyclopentenones and other cyclopentane derivatives provides valuable insights into their potential mechanisms of action.

Anticancer Activity

Cyclopentane-fused anthraquinone derivatives have demonstrated significant antiproliferative activity against various mammalian tumor cell lines. These compounds are believed to exert their cytotoxic effects through multiple mechanisms, including:

-

Interaction with DNA and Topoisomerase I: Similar to the well-known anthracycline anticancer drugs, these derivatives can intercalate into DNA and inhibit the activity of topoisomerase I, an enzyme essential for DNA replication and repair.

-

Induction of Reactive Oxygen Species (ROS): The generation of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis.

-

Lysosomal-Associated Cytotoxicity: Some derivatives have been shown to accumulate preferentially in lysosomes, suggesting that they may induce cell death through pathways associated with lysosomal membrane permeabilization.

Cyclopentenones, which feature a reactive α,β-unsaturated ketone, are known to interact with a wide array of intracellular targets. Their anticancer effects are thought to be mediated by the modulation of several key signaling pathways, including:

-

NF-κB Pathway: Cyclopentenone prostaglandins can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.

-

MAPK Pathway: Jasmonates, which contain a cyclopentenone moiety, have been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling cascade.

The following table summarizes the biological activity of selected cyclopentane derivatives.

| Compound Class | Biological Activity | IC50 Values | Target Cell Lines | Potential Signaling Pathway Involvement | Reference |

| Cyclopentane-fused anthraquinones | Antiproliferative | - | Various mammalian tumor cell lines | DNA intercalation, Topoisomerase I inhibition, ROS induction, Lysosomal pathways | [3] |

| Cyclopentenone prostaglandins | Anticancer, Anti-inflammatory | - | - | NF-κB, MAPK | [4] |

| Jasmonate derivatives | Anticancer | - | - | TNFR1, caspase-8, caspase-3, MAPK, Bax/Bcl-xL | [5] |

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the stereoselective synthesis of cyclopentane diols.

Caption: A typical workflow for the in vitro anticancer screening of cyclopentane diol derivatives.

Caption: A putative signaling pathway potentially modulated by cyclopentane derivatives in cancer cells.

Conclusion and Future Directions

Cyclopentane diols represent a versatile and promising scaffold for the development of novel therapeutic agents. Significant progress has been made in the stereoselective synthesis of these compounds, enabling the generation of libraries of structurally diverse molecules for biological screening. While the precise molecular mechanisms of action for many cyclopentane diols are still under investigation, studies on related compounds suggest that they may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Future research in this area should focus on:

-

Elucidating the specific molecular targets and signaling pathways directly modulated by cyclopentane diols.

-

Expanding the diversity of synthesized cyclopentane diol libraries to explore a wider range of biological activities.

-

Conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models of disease.

By addressing these key areas, the full therapeutic potential of cyclopentane diols can be realized, leading to the development of new and effective treatments for a variety of diseases, including cancer.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. journal.bcrec.id [journal.bcrec.id]

- 3. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors [imrpress.com]

The Pivotal Role of 3-(Hydroxymethyl)cyclopentan-1-ol in the Synthesis of Biologically Active Carbocyclic Nucleosides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)cyclopentan-1-ol, a chiral cyclopentane derivative, serves as a critical structural motif and a versatile building block in the stereoselective synthesis of a class of compounds with significant therapeutic potential: carbocyclic nucleosides. While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in providing the essential carbocyclic scaffold for nucleoside analogues that exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The stereochemistry of this compound, particularly the (1S,3S) enantiomer, is crucial for the biological efficacy of the resulting nucleoside analogues.[1] This technical guide delves into the synthesis, biological activities, and mechanisms of action of key carbocyclic nucleosides derived from this pivotal precursor.

Synthesis of Carbocyclic Nucleosides from this compound

The synthesis of carbocyclic nucleosides from this compound is a multi-step process that involves the strategic introduction of a nucleobase to the cyclopentane ring. This process often requires the protection of the hydroxyl groups, followed by the introduction of a leaving group to facilitate the coupling with the desired purine or pyrimidine base.

A generalized synthetic approach is outlined below:

Caption: Generalized workflow for the synthesis of carbocyclic nucleosides.

Biological Activities of Derived Carbocyclic Nucleosides

Carbocyclic nucleosides synthesized from this compound have demonstrated significant potential in various therapeutic areas.

Anti-inflammatory Activity

Certain carbocyclic adenosine analogues have been shown to modulate inflammatory responses. Specifically, they can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

| Compound Class | Specific Analogue | Target | Activity | Concentration | Source |

| Carbocyclic Adenosine Analogues | (3-hydroxycyclopentyl)adenine (10a) | TNF-α Production | Inhibition | IC50 = 10 µM | [1] |

Antiviral Activity

A significant area of investigation for these carbocyclic nucleosides is their antiviral efficacy against a range of DNA and RNA viruses. The mechanism often involves the inhibition of key viral or cellular enzymes essential for viral replication.

| Compound | Virus | Target/Assay | Activity | Concentration | Source |

| Neplanocin A | Vaccinia Virus | Antiviral Assay | Potent Activity | - | [2] |

| Neplanocin A | Vesicular Stomatitis Virus | Antiviral Assay | Potent Activity | - | [2] |

| Cyclopentenylcytosine | Herpes Simplex Virus-1 (HSV-1) | Antiviral Assay | Potent Activity | - | [3] |

| Cyclopentenylcytosine | Cytomegalovirus (CMV) | Antiviral Assay | Potent Activity | - | [3] |

| 1,2,3-Triazole Analogue | Vaccinia Virus | Antiviral Assay | Potent Activity | EC50 = 0.4 µM | [4] |

| 1,2,3-Triazole Analogue | Cowpox Virus | Antiviral Assay | Moderate Activity | EC50 = 39 µM | [4] |

| 1,2,3-Triazole Analogue | SARS-CoV | Antiviral Assay | Moderate Activity | EC50 = 47 µM | [4] |

Anticancer Activity

The structural similarity of carbocyclic nucleosides to natural nucleosides allows them to interfere with cellular processes in rapidly dividing cancer cells, leading to cytotoxic effects.

| Compound | Cell Line | Activity | Concentration | Source |

| (-)-Neplanocin A | MOLT-4 (Leukemia) | Cytotoxicity | IC50 = 7 µM | [2] |

| (-)-Neplanocin A | A431 (Skin Carcinoma) | Cytotoxicity | IC50 = 10 µM | [2] |

| Cyclopentenylcytosine | L1210 Leukemia | Antitumor Activity | Significant | - |

| Cyclopentenylcytosine | A549 Lung Carcinoma | Growth Inhibition | 100% | - |

| Cyclopentenylcytosine | MX-1 Mammary Tumor | Growth Inhibition | 100% | - |

Mechanisms of Action

The biological effects of these carbocyclic nucleosides are underpinned by their interaction with specific cellular and viral targets.

Inhibition of S-adenosylhomocysteine (AdoHcy) Hydrolase

A primary mechanism of action for antiviral compounds like Neplanocin A is the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase.[5] This enzyme is crucial for the recycling of AdoHcy, a byproduct of methylation reactions. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the capping of viral mRNA, a critical step for its stability and translation.

Caption: Mechanism of antiviral activity via inhibition of AdoHcy hydrolase.

Modulation of Inflammatory Signaling

The anti-inflammatory effects of certain carbocyclic adenosine analogues are mediated through the inhibition of pro-inflammatory cytokine production, such as TNF-α. While the precise upstream signaling cascade for this inhibition by these specific compounds is not fully elucidated in the provided context, a general representation of the TNF-α signaling pathway is shown below. These compounds likely interfere with components of this pathway, leading to reduced TNF-α expression.

Caption: Generalized inflammatory signaling pathway leading to TNF-α production.

Experimental Methodologies

The evaluation of the biological activity of these carbocyclic nucleosides involves a range of in vitro and in vivo assays.

Cytokine Production Assays

-

Objective: To quantify the inhibitory effect of the compounds on the production of pro-inflammatory cytokines.

-

General Protocol:

-

Human primary macrophages or macrophage-like cell lines (e.g., THP-1) are cultured.[6]

-

The cells are pre-treated with varying concentrations of the test compound.

-

Inflammation is induced using an agent like Lipopolysaccharide (LPS).[6]

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[7]

-

In Vivo Anti-inflammatory Assays

-

Objective: To assess the protective effects of the compounds against a lethal inflammatory challenge in an animal model.

-

General Protocol:

Antiviral Assays

-

Objective: To determine the efficacy of the compounds in inhibiting viral replication.

-

General Protocol:

-

A suitable host cell line (e.g., Vero cells) is cultured in microtiter plates.

-

The cells are infected with the virus of interest (e.g., vaccinia virus, cowpox virus).

-

The infected cells are treated with a range of concentrations of the test compound.

-

After an incubation period that allows for viral replication, the extent of viral-induced cytopathic effect (CPE) is measured, or viral yield is quantified by plaque assay or quantitative PCR.

-

The 50% effective concentration (EC50) is calculated.

-

Cytotoxicity Assays

-

Objective: To determine the concentration at which the compound is toxic to host cells.

-

General Protocol:

-

Host cells (e.g., cancer cell lines or normal cell lines) are cultured in the presence of varying concentrations of the test compound.

-

After a set incubation period, cell viability is assessed using assays such as the MTT or MTS assay, which measure metabolic activity.

-

The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is determined.

-

Conclusion

This compound is a cornerstone for the synthesis of a diverse and potent class of carbocyclic nucleosides. While the parent molecule's biological activity is limited, its incorporation into nucleoside analogues unlocks a wide array of therapeutic possibilities, including potent antiviral, anticancer, and anti-inflammatory effects. The continued exploration of derivatives based on this chiral scaffold holds significant promise for the development of novel therapeutics. The stereospecific synthesis and biological evaluation of new analogues remain a vibrant and important area of research in medicinal chemistry.

References

- 1. Carbocyclic nucleosides as inhibitors of human tumor necrosis factor-alpha production: effects of the stereoisomers of (3-hydroxycyclopentyl)adenines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides. Synthesis and anticancer activity of enantiomeric neplanocins A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the key thermochemical properties of 3-(Hydroxymethyl)cyclopentan-1-ol. Due to the limited availability of direct experimental data for this specific diol, this document serves as a comprehensive protocol for its characterization. It details established experimental techniques, including bomb calorimetry and differential scanning calorimetry, and provides an overview of high-accuracy computational chemistry methods such as Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) theories. Furthermore, this guide presents a logical workflow for the synthesis of this compound and a representative reaction pathway, visualized using Graphviz diagrams. The information herein is intended to equip researchers and drug development professionals with the necessary tools to obtain and utilize the thermochemical data of this compound, which is a valuable building block in the synthesis of complex organic molecules, including carbocyclic nucleosides.[1][2]

Introduction

This compound is a bifunctional organic molecule featuring a cyclopentane ring substituted with both a primary and a secondary hydroxyl group.[1] This structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.[1] Its application as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers underscores the importance of understanding its fundamental thermochemical properties.[1]

Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are crucial for process design, safety analysis, and understanding the energetic landscape of chemical reactions. This guide provides a framework for determining these properties for this compound.

Thermochemical Data

Table 1: Thermochemical Properties of this compound and Related Compounds

| Property | Symbol | This compound | Cyclopentanol[3][4][5] | cis-1,3-Cyclopentanediol[6] | Units |

| Molar Mass | M | 116.16 | 86.13 | 102.13 | g/mol |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | -243.5 | Not available | kJ/mol |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | -297.5 | Not available | kJ/mol |

| Standard Molar Entropy (liquid) | S°(l) | To be determined | 197.6 | Not available | J/mol·K |

| Molar Heat Capacity (liquid) | Cp(l) | To be determined | 169.9 | Not available | J/mol·K |

Experimental Protocols

This section details the standard experimental procedures for determining the key thermochemical properties of liquid samples like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Protocol:

-

Sample Preparation:

-

For a non-volatile liquid like this compound, accurately weigh a sample of approximately 0.5-1.0 g directly into a crucible.[7]

-

If the sample were volatile, a sealed capsule of known calorific value would be used.[8]

-

Attach a known length of ignition wire (e.g., nickel-chromium or iron) to the electrodes of the bomb head, ensuring it is in contact with the sample.[7][9]

-

-

Bomb Assembly and Pressurization:

-

Calorimetry Measurement:

-

Submerge the sealed bomb in a known mass of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the ignition wire.[10]

-

Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.[10]

-

-

Data Analysis:

-

The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system, which has been calibrated using a standard substance like benzoic acid.[7]

-

Corrections are made for the heat of combustion of the ignition wire.

-

The enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a rapid and simple method for determining the specific heat capacity of thermally stable liquids.[12][13]

Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for both temperature and heat flow using certified reference materials.[12]

-

-

Sample Preparation:

-

Hermetically seal a small, accurately weighed sample (typically 10-100 mg) of this compound in an aluminum pan.[14]

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Perform a baseline run with two empty pans to measure the instrumental heat flow difference.[15]

-

Run a calibration standard (e.g., sapphire) over the desired temperature range.

-

Run the sample pan against the empty reference pan under the same conditions. A typical procedure involves heating the sample at a controlled rate (e.g., 10-20 K/min) through the temperature range of interest.[16]

-

-

Data Analysis:

Determination of Absolute Entropy

The absolute entropy of a substance at a given temperature is determined by measuring the heat capacity from near absolute zero (0 K) to the desired temperature and accounting for the enthalpies of any phase transitions.[17]

Protocol:

-

Low-Temperature Heat Capacity Measurement:

-

Measure the heat capacity of the solid phase from as low a temperature as possible up to its melting point using adiabatic calorimetry.

-

-

Enthalpy of Fusion Measurement:

-

Determine the enthalpy of fusion (melting) using DSC.

-

-

Liquid-Phase Heat Capacity Measurement:

-

Measure the heat capacity of the liquid phase from the melting point to the desired temperature using DSC, as described in section 3.2.[16]

-

-

Entropy Calculation:

-

The absolute entropy is calculated by integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion (ΔH_fus/T_m), and accounting for any other phase transitions.

-

Computational Protocols

High-accuracy computational chemistry methods can provide reliable predictions of thermochemical properties.[18][19]

Gaussian-4 (G4) Theory

G4 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations.[20][21] It is known for its accuracy in predicting enthalpies of formation.[22][23]

Protocol:

-

Geometry Optimization and Frequency Calculation:

-

Optimize the molecular geometry of this compound at the B3LYP/6-31G(2df,p) level of theory.[21]

-

Perform a frequency calculation at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

Total Energy Calculation:

-

The individual energy components are combined, including empirical higher-level corrections, to yield a total G4 energy.[20]

-

-

Enthalpy of Formation Calculation:

-

The gas-phase enthalpy of formation at 298 K is typically calculated using the atomization energy approach, where the G4 energies of the constituent atoms are subtracted from the G4 energy of the molecule.

-

Complete Basis Set (CBS-QB3) Method

The CBS-QB3 method is another widely used composite method that offers a good balance of accuracy and computational cost.[18][24]

Protocol:

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level.[24]

-

-

Single-Point Energy Calculations:

-

Perform single-point energy calculations at the CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p) levels.[24]

-

-

CBS Extrapolation:

-

The MP2 energies are extrapolated to the complete basis set limit.[24]

-

-

Total Energy and Thermochemical Properties:

-

The energies are combined to give a final CBS-QB3 energy, from which the enthalpy and Gibbs free energy of formation can be calculated.[25]

-

Visualizations

Synthetic Pathway

A common route for the synthesis of this compound is the reduction of 3-(hydroxymethyl)cyclopentanone.[2]

References

- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]

- 2. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | Benchchem [benchchem.com]

- 3. Cyclopentanol [webbook.nist.gov]

- 4. Cyclopentanol (CAS 96-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 8. ddscalorimeters.com [ddscalorimeters.com]

- 9. General Bomb Run Procedure [uagra.uninsubria.it]

- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 11. youtube.com [youtube.com]

- 12. mse.ucr.edu [mse.ucr.edu]